molecular formula C16H18O2 B118821 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol CAS No. 851789-43-0

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

Cat. No.: B118821
CAS No.: 851789-43-0
M. Wt: 242.31 g/mol
InChI Key: MJPIYYRDVSLOME-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is an organic compound with a complex structure that includes both phenolic and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 4-methylphenol with 3-chloropropiophenone, followed by reduction of the resulting ketone to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also interact with cellular membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxy-1-phenylpropyl)-4-(hydroxymethyl)phenol
  • 3-Hydroxy-1-phenylpropyl)-4-methylphenol

Uniqueness

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-hydroxy-1-phenylpropyl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,17-18H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPIYYRDVSLOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467300
Record name 2-(3-HYDROXY-1-PHENYLPROPYL)-4-METHYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851789-43-0
Record name 2-(3-HYDROXY-1-PHENYLPROPYL)-4-METHYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-methyl-4-phenyl-chroman-2-one, 250 gins was stirred in 1.25 liters methanol at room temperature. Sodium borohydride 70 gms was added slowly, whilst maintaining the temperature at room temperature. The reaction mixture was stirred for 18 hours. After completion of reaction, the pH of the reaction mass was adjusted to pH 5 using acetic acid. The reaction mixture was concentrated under vacuum and 2 liters of water were added. The reaction mass was stirred for 30 minutes and the solids filtered. The solids were dried at 55° C. in a hot air oven for 20 hours. Weight 248 gms.
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Synthesis routes and methods II

Procedure details

A basic aqueous solution of sodium borohydride prepared beforehand by dissolving 23.8 g (0.630 moles) of NaBH4 at ambient temperature in 170 ml of H2O and 3.5 ml of 30% wt./vol. NaOH was added dropwise to a suspension of 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one of the formula (II) (100 g, 0.420 moles) in isopropanol (200 ml). Once addition was complete, the temperature was adjusted to 60° C. and the course of the reaction was monitored by TLC (eluent: cyclohexane/acetone: 70/30) until the substrate had completely disappeared. After 5 h, the reaction mixture was cooled to ambient temperature and HCl (2N) was added until a final pH of 7.0 was obtained. Stirring was continued for 30 min at ambient temperature, then the resultant suspension was filtered through a Buchner filter. The filtered solution was concentrated under reduced pressure and the crude residue was crystallised from toluene (280 ml) to yield 87.4 g (yield 86%) of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol (VIII) as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol
Reactant of Route 2
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol
Reactant of Route 3
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2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol
Reactant of Route 4
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol
Reactant of Route 5
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol
Reactant of Route 6
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol
Customer
Q & A

Q1: What are the different synthetic approaches to produce 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol?

A1: The provided research articles detail two distinct synthetic routes for this compound:

  • Starting with 6-methyl-4-chroman-2-one: One approach utilizes 6-methyl-4-chroman-2-one as a starting material. [] While the abstract doesn't provide the complete synthesis, it suggests a multi-step process involving the opening of the lactone ring and subsequent modifications to introduce the desired side chain.
  • Utilizing ethyl benzoylacetate: Another method employs ethyl benzoylacetate as the starting material. [] This route involves reduction using sodium borohydride followed by Friedel–Crafts alkylation to achieve the target compound.

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